2,5-Diphenyl-(1,4)benzoquinone monooxime
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Overview
Description
2,5-Diphenyl-(1,4)benzoquinone monooxime is an organic compound with the molecular formula C18H13NO2 It is a derivative of benzoquinone, characterized by the presence of two phenyl groups and a monooxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Diphenyl-(1,4)benzoquinone monooxime can be synthesized through the reaction of 2,5-diphenyl-1,4-benzoquinone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,5-Diphenyl-(1,4)benzoquinone monooxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it back to the corresponding hydroquinone.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of diphenylquinone derivatives.
Reduction: Formation of diphenylhydroquinone derivatives.
Substitution: Formation of substituted diphenylquinone monooxime derivatives.
Scientific Research Applications
2,5-Diphenyl-(1,4)benzoquinone monooxime has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Diphenyl-(1,4)benzoquinone monooxime involves its interaction with various molecular targets. The compound can act as an electron acceptor or donor, participating in redox reactions. It can also form complexes with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Diphenyl-1,4-benzoquinone
- 2,5-Diphenylhydroquinone
- 1,4-Benzoquinone monooxime
Uniqueness
2,5-Diphenyl-(1,4)benzoquinone monooxime is unique due to the presence of both phenyl groups and the monooxime functional group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds.
Properties
CAS No. |
1965-34-0 |
---|---|
Molecular Formula |
C18H13NO2 |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
4-nitroso-2,5-diphenylphenol |
InChI |
InChI=1S/C18H13NO2/c20-18-12-15(13-7-3-1-4-8-13)17(19-21)11-16(18)14-9-5-2-6-10-14/h1-12,20H |
InChI Key |
ZHFINIVTNXKHGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2O)C3=CC=CC=C3)N=O |
Origin of Product |
United States |
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